5-vinyl-1H-tetrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c1-2-3-4-6-7-5-3/h2H,1H2,(H,4,5,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQMJCSAHXYXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NNN=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29250-47-3 | |
| Details | Compound: Poly(5-vinyltetrazole) | |
| Record name | Poly(5-vinyltetrazole) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29250-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30183512 | |
| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-47-0, 29250-47-3 | |
| Record name | 5-Ethenyl-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18755-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole, 5-(dimethylamino)-1-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30183512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and High Purity Preparation of 5 Vinyl 1h Tetrazole
Evolution of Synthetic Pathways for 5-Vinyl-1H-Tetrazole
The journey to develop a reliable synthesis for this compound reflects a broader trend in organic chemistry toward safer reagents, higher yields, and purer products.
The first synthesis of this compound was reported by Arnold C. and Thatcher D. mdpi.com. Their approaches were based on two primary routes:
From Acrylonitrile (B1666552): This method involved a [3+2] cycloaddition reaction between acrylonitrile, sodium azide (B81097) (NaN₃), and aluminum chloride (AlCl₃) in tetrahydrofuran (B95107) (THF). mdpi.com
From 5-(2-chloroethyl)tetrazole: This route utilized a dehydrochlorination reaction, where 5-(2-chloroethyl)tetrazole was treated with sodium hydroxide (B78521) (NaOH) in water. mdpi.comresearchgate.net
However, these pioneering methods had significant limitations. A major issue was the use of highly reactive and hazardous byproducts, such as aluminum oxide and hydrazoic acid (HN₃), which is extremely toxic and explosive. mdpi.comresearchgate.net A critical drawback of these early syntheses was the difficulty in purifying the final product. The resulting this compound was often contaminated with polymeric impurities, which catalyzed further uncontrolled polymerization of the monomer, both in crystalline form and in solution. mdpi.comresearchgate.net
To overcome the limitations of early methods, more refined, multi-step synthetic strategies have been developed. A notable modern approach focuses on creating a purer product by avoiding harsh conditions and reagents that promote polymerization. mdpi.com One such successful two-stage method proceeds as follows:
Formation of an Intermediate: The synthesis begins with the 1,3-dipolar cycloaddition of dimethylammonium azide with β-dimethylaminopropionitrile. This reaction yields 5-(β-dimethylaminoethyl)tetrazole. mdpi.comresearchgate.net
Elimination to Form the Vinyl Group: The intermediate is then subjected to exhaustive alkylation using dimethyl sulfate (B86663), followed by Hofmann elimination under basic conditions (NaOH). This process selectively forms the vinyl group without affecting the tetrazole ring, yielding high-purity this compound. mdpi.comresearchgate.net
This modernized pathway provides a more controllable route to the monomer, significantly reducing the impurities that can trigger spontaneous polymerization. mdpi.com The foundational reaction for creating the tetrazole ring in many of these syntheses is the [3+2] cycloaddition between a nitrile and an azide source, a reaction that has been extensively studied and optimized. nih.govthieme-connect.com
Catalytic Approaches in 5-Substituted-1H-Tetrazole Synthesis
The core reaction for synthesizing 5-substituted-1H-tetrazoles, including the vinyl variant, is the [3+2] cycloaddition of nitriles with azides. The efficiency of this reaction has been dramatically improved through catalysis, which activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. organic-chemistry.orgacs.org
A wide variety of metal salts, typically acting as Lewis acids, have been employed to catalyze the synthesis of tetrazoles. These catalysts coordinate to the nitrogen atom of the nitrile, enhancing its electrophilicity and facilitating the cycloaddition. organic-chemistry.orgacs.org Zinc salts, particularly ZnBr₂ and ZnCl₂, have been extensively used and are effective in aqueous media, offering a safer alternative to methods that generate large amounts of hazardous hydrazoic acid. organic-chemistry.orgresearchgate.net
Other metal salts have also proven effective, expanding the toolkit for tetrazole synthesis. The choice of catalyst can influence reaction conditions, time, and yield.
Table 1: Comparison of Selected Metal-Salt Catalysts in Tetrazole Synthesis
| Catalyst | Typical Solvent | Key Advantages | Reference(s) |
|---|---|---|---|
| **Zn(II) salts (e.g., ZnBr₂, ZnCl₂) ** | Water, DMF | High yields, broad substrate scope, safer (can be used in water) | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| CuSO₄·5H₂O | DMSO | Readily available, environmentally friendly, good to excellent yields | scielo.br |
| AlCl₃ | DMF | Effective Lewis acid catalyst | nih.gov |
| InCl₃ | - | Inexpensive, low catalyst loading, mild conditions | organic-chemistry.org |
| Sc(OTf)₃ | Water, i-PrOH | Effective under microwave irradiation | thieme-connect.com |
To address the drawbacks of homogeneous catalysts, such as difficult separation and recovery, significant research has focused on developing heterogeneous catalysts. thieme-connect.com These solid-supported catalysts can be easily removed from the reaction mixture by simple filtration and are often reusable, aligning with the principles of green chemistry. nih.govthieme-connect.com
Nanocatalysts have emerged as a particularly promising subclass of heterogeneous catalysts due to their high surface-area-to-volume ratio, which provides a greater number of active sites for the reaction. nih.govamerigoscientific.comrsc.org This often leads to higher catalytic activity, shorter reaction times, and milder reaction conditions. amerigoscientific.comsemanticscholar.org
Table 2: Examples of Heterogeneous and Nanocatalysts in 5-Substituted-1H-Tetrazole Synthesis
| Catalyst Type | Specific Example | Key Features | Reference(s) |
|---|---|---|---|
| Solid Acid | Silica Sulfuric Acid | Inexpensive, non-volatile, easy to handle, reusable. | nih.gov |
| Zeolite | CoY Zeolite | Reusable with consistent activity, milder conditions. | thieme-connect.comacs.org |
| Natural Catalyst | Cuttlebone | Metal-free, low cost, effective for various nitriles. | rsc.org |
| Magnetic Nanocatalyst | Fe₃O₄@SiO₂-APTES-TFA | Easily recovered with an external magnet, excellent yields, reusable. | nih.govamerigoscientific.com |
| Metal Nanoparticle | Cu/C Nanoparticles | High activity, catalyst can be reused multiple times. | semanticscholar.org |
| Metal Oxide Nanocatalyst | Nanocrystalline ZnO | Recyclable, high product yields. | thieme-connect.comamerigoscientific.com |
| Composite Nanocatalyst | RuO₂/MMT Nanocomposite | High yields, short reaction times, recyclable. | amerigoscientific.com |
Advanced Purification Techniques and Strategies for Polymerization Inhibition
A significant challenge in working with this compound is its propensity for spontaneous polymerization, which can be initiated by heat or impurities. mdpi.comresearchgate.net Therefore, effective purification and inhibition strategies are crucial for obtaining and storing the pure monomer.
Advanced purification is typically achieved through crystallization. It has been demonstrated that this compound can be effectively purified by dissolving it in a solvent like chloroform (B151607) at a moderately elevated temperature (not exceeding 50 °C) followed by hot filtration and cooling to obtain colorless crystals. mdpi.comresearchgate.net Careful temperature control is paramount during this process to prevent thermal initiation of polymerization. mdpi.com Differential Scanning Calorimetry (DSC) studies have shown that when the compound melts (around 131 °C), spontaneous polymerization occurs immediately. mdpi.com
To prevent premature polymerization during synthesis and storage, chemical inhibitors are added. Common radical polymerization inhibitors such as hydroquinone or ionol (butylated hydroxytoluene, BHT) are introduced into the reaction mixture, particularly after the final synthesis step and before purification. mdpi.comresearchgate.net Cooling the reaction mixture promptly is another critical step to minimize unwanted side reactions. mdpi.com These strategies are essential for isolating the monomer in a pure, unpolymerized state, making it suitable for subsequent controlled polymerization applications. researchgate.net
Innovations in Continuous Flow Synthesis for Enhanced Efficiency and Safety of this compound
The synthesis of this compound, a valuable monomer in the production of high-energy polymers and a key building block in medicinal chemistry, has traditionally been performed using batch-wise processes. However, these methods often involve hazardous reagents, such as sodium azide, and the formation of potentially explosive intermediates like hydrazoic acid, posing significant safety risks, particularly on a large scale. core.ac.ukmit.edumit.edu The emergence of continuous flow chemistry offers a transformative approach to the synthesis of this compound, providing significant improvements in both safety and efficiency. researchgate.netlabmanager.com
Continuous flow synthesis involves the pumping of reagents through a network of tubes or channels, where they mix and react in a continuous stream. mdpi.com This methodology offers several distinct advantages over traditional batch processing for the synthesis of 5-substituted tetrazoles, including this compound. The small reaction volumes within the flow reactor at any given time dramatically minimize the risks associated with hazardous materials and highly exothermic reactions. mit.edu This is particularly crucial in tetrazole synthesis where the in situ generation of hydrazoic acid can be carefully controlled. core.ac.uk
The enhanced heat and mass transfer in microreactors allows for precise temperature control, leading to faster reaction times and higher yields of the desired product. mdpi.com Continuous flow systems can be readily automated and scaled up by extending the operation time or by running multiple reactors in parallel, a significant advantage over the often challenging scale-up of batch reactions. labmanager.com
A general protocol for the continuous flow synthesis of 5-substituted tetrazoles, which is applicable to this compound, involves the reaction of the corresponding nitrile (in this case, acrylonitrile) with an azide source, typically sodium azide. core.ac.uk The reagents are dissolved in a suitable solvent, such as a mixture of N-methyl-2-pyrrolidone (NMP) and water, and then pumped through a heated reactor coil. core.ac.uk
Detailed Research Findings:
Research in the field of continuous flow synthesis of tetrazoles has demonstrated the potential for near-quantitative yields with significantly reduced reaction times compared to batch methods. For instance, various substituted nitriles have been successfully converted to their corresponding tetrazoles in high yields within minutes. core.ac.ukmit.edu While specific data for this compound is not extensively published, the successful application of this methodology to other vinyl nitriles suggests its applicability. researchgate.net
Key parameters that are optimized in a continuous flow process include the reaction temperature, residence time (the time the reactants spend in the heated zone of the reactor), and the concentration of the reagents. Typical conditions for the synthesis of 5-substituted tetrazoles involve temperatures in the range of 170-190°C with residence times of around 20-30 minutes. mit.edu These conditions have been shown to achieve high conversions and yields for a broad range of substrates. core.ac.uk
The productivity of continuous flow systems can be substantial. For example, a laboratory-scale flow reactor has been reported to produce several grams of a 5-substituted tetrazole per hour, which could translate to over 100 grams per day, showcasing the scalability of this technology. core.ac.uk
To illustrate the enhanced efficiency and safety of continuous flow synthesis, the following interactive data table provides a comparative overview of typical parameters and outcomes for the synthesis of a generic 5-substituted tetrazole, which can be extrapolated to the synthesis of this compound.
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to days | 20-30 minutes mit.edu |
| Temperature | Often requires prolonged heating | 170-190°C mit.edu |
| Yield | Variable, often moderate to high | Consistently high to near-quantitative core.ac.uk |
| Safety | Higher risk due to large volumes of hazardous materials | Significantly improved safety due to small reaction volumes mit.edu |
| Scalability | Challenging, requires significant process redevelopment | Readily scalable by extending run time or parallelization labmanager.com |
| Productivity | Lower throughput | High throughput, e.g., up to 116 g/day on a lab scale core.ac.uk |
The adoption of continuous flow technology for the synthesis of this compound represents a significant advancement in chemical manufacturing. It not only enhances the efficiency and yield of the production process but, more importantly, provides a much safer environment for handling potentially hazardous materials, paving the way for more sustainable and scalable production of this important chemical compound. mit.eduresearchgate.net
Advanced Spectroscopic and Structural Elucidation of 5 Vinyl 1h Tetrazole
Crystallographic Analysis: X-ray Diffraction for Solid-State Molecular and Crystal Structures
X-ray diffraction analysis of 5-vinyl-1H-tetrazole reveals its solid-state molecular and crystal structure. The compound crystallizes in a monoclinic system, which provides a precise framework for understanding its three-dimensional arrangement. mdpi.com The analysis confirms that in the crystalline state, nearly all NH-unsubstituted 5-substituted tetrazoles exist as 1H-tautomers. mdpi.com However, calculations suggest that the 4H-form of the molecule is prevalent in the crystal, potentially due to stabilizing intramolecular cooperation. mdpi.com
| Parameter | Value |
|---|---|
| Empirical formula | C3H4N4 |
| Formula weight | 96.10 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 5.678(3) |
| b (Å) | 10.112(6) |
| c (Å) | 7.784(5) |
| β (°) | 109.43(2) |
| Volume (ų) | 421.1(4) |
| Z | 4 |
Intermolecular Interactions and Hydrogen Bonding Network Analysis
In the solid state, molecules of this compound are interconnected through a network of hydrogen bonds. mdpi.com Specifically, the molecules are held by a pair of N-H···N hydrogen bonds, which link them together to form infinite chains. mdpi.com These chains subsequently align into nearly flat plates. mdpi.com The distance between these parallel plates is approximately 3.2 Å. mdpi.com This hydrogen bonding is a critical factor in the stability of the crystal lattice. mdpi.com Analysis of the N4-H8 bond indicates that it weakens in a three-molecule system compared to a single molecule, a direct consequence of hydrogen bond formation. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Structure Elucidation
NMR spectroscopy provides detailed insight into the molecular structure of this compound in solution. The spectra are characterized by signals from the vinyl group protons, a proton from the tetrazole ring in a very weak field, and three distinct carbon atom signals. mdpi.com The 1H-tautomer is known to be the predominant form in polar solvents and the condensed phase. mdpi.com
Multi-Nuclear NMR Characterization (¹H, ¹³C, ¹⁵N NMR)
¹H and ¹³C NMR spectra were recorded in DMSO-d₆ to characterize the molecule. mdpi.com The ¹H NMR spectrum shows a singlet for the N-H proton at a significantly downfield shift, along with three distinct signals for the vinyl protons. mdpi.com The ¹³C NMR spectrum displays three signals corresponding to the endocyclic carbon and the two carbons of the vinyl group. mdpi.com ¹⁵N NMR data, obtained via ¹H-¹⁵N HMBC experiments, reveal the electronic environment of the nitrogen atoms within the tetrazole ring. mdpi.comresearchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| N-H | 16.00 | s | - |
| -CH= | 6.80-6.86 | dd | 17.8, 11.3 |
| =CH₂ (trans) | 6.24-6.27 | dd | 17.8, 0.9 |
| =CH₂ (cis) | 5.80-5.83 | dd | 11.3, 0.9 |
| Nucleus | Atom | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹³C (126 MHz, DMSO-d₆) | C5 (tetrazole ring) | 154.10 |
| -CH= | 125.16 | |
| =CH₂ | 120.37 | |
| ¹⁵N (¹H-¹⁵N HMBC) | N1/N4 | 177.4 - 177.7 |
| N2/N3 | 345.7 |
Two-Dimensional NMR Techniques for Connectivity and Assignment (e.g., HMBC)
Two-dimensional ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was employed to establish connectivity between protons and nitrogen atoms. mdpi.com The spectrum shows that the proton of the vinyl CH group has significant cross-peaks with two different nitrogen environments at 177.7 and 345.7 ppm. mdpi.comresearchgate.net In contrast, the protons of the vinyl CH₂ group show cross-peaks with only one nitrogen environment at 177.4 ppm. mdpi.comresearchgate.net This pattern is attributed to a rapid intermolecular proton exchange between the nitrogen atoms at positions 1 and 4 of the tetrazole ring, leading to an averaging of the signals for the N¹/N⁴ and N²/N³ pairs. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Molecular Vibrations
Vibrational spectroscopy provides information on the functional groups and bonding within the this compound molecule. The calculated IR spectrum was analyzed and interpreted. mdpi.com A notable feature in the experimental IR spectra of the crystalline compound is the absence of an intense absorption band around 3500 cm⁻¹, which would typically correspond to N-H bond stretching. mdpi.com This absence suggests strong intermolecular hydrogen bonding in the crystal, which alters the vibrational characteristics of the N-H group. mdpi.com
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3100-3200 | C-H stretching (vinyl) |
| ~1640 | C=C stretching (vinyl) |
| ~1400-1500 | Ring stretching (tetrazole) |
| ~900-1200 | Ring vibrations and C-H bending |
High-Resolution Mass Spectrometry for Precise Molecular Composition Determination
High-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of the synthesized compound. mdpi.com Using electrospray ionization (ESI) in positive mode, a protonated molecular ion [M+H]⁺ was detected at an m/z of 97.05087. mdpi.com This experimental mass is extremely close to the theoretical (calculated) mass, with a difference of only 0.23 ppm, which is well within the acceptable accuracy for compound identification using an LTQ Orbitrap mass spectrometer. mdpi.com
Tandem mass spectrometry (MS/MS) was performed to study the fragmentation pathways. The fragmentation of this compound is characteristic of tetrazole derivatives, primarily involving the elimination of a hydrazoic acid molecule (HN₃) to produce a product ion with m/z 54. mdpi.com At higher collision energies, the elimination of a nitrogen molecule (N₂) is also observed, resulting in a product ion with an m/z of 69. mdpi.com
Thermal Analytical Methods: Differential Scanning Calorimetry (DSC) in Polymerization Behavior and Stability Studies
Differential Scanning Calorimetry (DSC) is a pivotal thermal analysis technique for elucidating the polymerization behavior and thermal stability of this compound. DSC measurements reveal the thermodynamic properties of the monomer and the resulting polymer, poly(this compound), by monitoring the heat flow to or from a sample as a function of temperature.
Detailed Research Findings
Research employing DSC has provided significant insights into the thermal characteristics of this compound. A key finding is the monomer's propensity for spontaneous thermal polymerization in the absence of an initiator. researchgate.netmdpi.com The thermal behavior of a highly purified sample of this compound was investigated, and its melting point was determined to be 131.2 ± 0.5 °C. researchgate.netmdpi.com
Upon melting, the monomer undergoes an immediate and spontaneous polymerization, which is observed as a strong exothermic event in the DSC thermogram. researchgate.netmdpi.com This uncontrolled polymerization, when carried out on the bulk molten monomer, typically yields a cross-linked polymer that is insoluble. researchgate.netmdpi.com The polymerization process is generally observed to be complete at approximately 200 °C. researchgate.netmdpi.com If the temperature is increased beyond this point, the subsequent thermal event observed is the degradation of the newly formed poly(5-vinyltetrazole). researchgate.netmdpi.com
The heating rate employed during DSC analysis has a notable influence on the observed thermal events. researchgate.netmdpi.com Slower heating rates, such as 3 °C/min, result in a narrower temperature range for the combined melting and polymerization events. researchgate.netmdpi.com Interestingly, at this slow rate, the exothermic peak corresponding to polymerization may appear at a lower temperature, sometimes even preceding the endothermic melting peak. researchgate.netmdpi.com This observation underscores the high reactivity of the monomer in its molten state. The quality and purity of the this compound monomer are critical, as impurities can catalyze uncontrolled polymerization. researchgate.netmdpi.com
The thermal stability of polymers containing tetrazole moieties is a subject of considerable interest. Generally, polymers incorporating tetrazoles exhibit high thermal stability, with decomposition often occurring at elevated temperatures. For instance, some energetic polymers based on 5-aminotetrazole (B145819) show no thermal degradation up to 220 °C.
The following interactive data tables summarize the key thermal events for this compound as determined by DSC.
| Thermal Event | Temperature (°C) | Description |
|---|---|---|
| Melting | 131.2 ± 0.5 | Endothermic transition from solid to liquid phase. |
| Polymerization | > 131.2 | Spontaneous exothermic process occurring after melting. |
| Completion of Polymerization | ~200 | The point at which the polymerization reaction is largely finished. |
| Degradation of Poly(5-vinyltetrazole) | > 200 | Exothermic decomposition of the polymer. |
| Heating Rate | Observation |
|---|---|
| Standard Rates | Clear separation of melting endotherm followed by polymerization exotherm. |
| Slow (e.g., 3 °C/min) | Narrower temperature range for melting and polymerization; polymerization exotherm may appear before the melting endotherm. |
Theoretical and Computational Chemistry Investigations of 5 Vinyl 1h Tetrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the electronic structure and predicting the reactivity of 5-vinyl-1H-tetrazole. These computational approaches provide detailed insights into molecular properties that are often challenging to obtain experimentally mdpi.comresearchgate.netpnrjournal.comfrontiersin.orgscispace.comacs.org.
Ab initio and DFT calculations, utilizing various basis sets such as 6-311++G(d,p) and cc-pVDZ, have been employed to determine the ground state properties of this compound mdpi.comresearchgate.netpnrjournal.comfrontiersin.orgacs.orgresearchgate.netnih.goviosrjournals.orgnih.govresearchgate.netresearchgate.net. These studies focus on optimizing molecular geometries, calculating atomic charges, and analyzing electron distribution. Methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to probe electron density at critical points and quantify bond orders and charge transfer, revealing details about bonding and intermolecular interactions researchgate.netpnrjournal.comunlp.edu.ar.
Reactivity indices, including ionization potential (IP), electron affinity (EA), electrophilicity (ω), chemical potential (μ), and electronegativity (χ), are derived from computed frontier molecular orbital (HOMO and LUMO) energies. These parameters offer quantitative measures of the molecule's susceptibility to electrophilic and nucleophilic attack, providing crucial information for predicting chemical transformations researchgate.netfrontiersin.orgdtic.mil. For related tetrazole systems, heats of formation have also been calculated using ab initio methods as models for energetic materials acs.org.
Conformational Analysis and Tautomeric Equilibrium Studies
The conformational flexibility and tautomeric behavior of tetrazoles are significant aspects of their chemistry, and these have been explored computationally for this compound and related compounds.
Tetrazoles are known to exist in different tautomeric forms, primarily the 1H and 2H tautomers, due to the migration of a proton within the ring mdpi.comresearchgate.netdntb.gov.ua. Computational studies indicate that the 1H-tautomer generally predominates in condensed phases and polar solvents, while the 2H-tautomer is often more stable in the gas phase mdpi.comresearchgate.netresearchgate.net. For this compound specifically, calculations suggest that the 1H-5-vinyltetrazole form is slightly more stable in the gas phase by approximately 0.5 kJ/mol. However, in the crystalline state, a different tautomeric form (referred to as 4H in one study, possibly an error or specific crystal packing feature) was observed to be prevalent, potentially due to intramolecular cooperative effects mdpi.com. The nature of the substituent at the 5-position significantly influences the tautomeric equilibrium researchgate.net.
Potential Energy Surface (PES) scans are a key computational tool for mapping the conformational landscape of molecules. For this compound, PES scans have been performed, particularly focusing on the dihedral angle N4-C5-C6-C7, to identify stable conformers and understand the energy barriers associated with conformational changes mdpi.compnrjournal.com. These scans, often coupled with geometry optimizations using DFT, help in understanding the molecule's flexibility and the relative stabilities of different spatial arrangements pnrjournal.comnih.govnih.govresearchgate.netucl.ac.uk. For related compounds, low energy barriers for conformational isomerization have been reported, facilitating interconversion between conformers nih.govnih.gov.
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic parameters, which are then validated against experimental data. This approach aids in the unambiguous assignment of spectral features and confirmation of molecular structure mdpi.compnrjournal.comfrontiersin.orgscispace.comresearchgate.netnih.govwisc.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR spectra are calculated using methods like the Gauge Independent Atomic Orbital (GIAO) approach. These computed values are compared with experimental NMR data obtained from studies on this compound, showing good agreement and confirming structural assignments mdpi.compnrjournal.comnih.gov.
Infrared (IR) Spectroscopy: Vibrational frequency calculations performed at the DFT level are used to predict IR absorption bands. The assignments of these calculated frequencies are then correlated with experimental IR spectra, providing insights into the vibrational modes and functional groups present in the molecule mdpi.compnrjournal.comscispace.comresearchgate.net.
Mass Spectrometry: High-resolution mass spectrometry data is analyzed, and computational methods can assist in predicting fragmentation patterns and accurate mass values, aiding in molecular identification mdpi.comresearchgate.netdntb.gov.uaresearchgate.net.
The synergy between experimental spectroscopic data and theoretical calculations provides a robust understanding of the electronic structure, conformational preferences, and intermolecular interactions of this compound.
Compound List:
this compound
1-methyl-5-vinyltetrazole (B14707628)
2-methyl-5-vinyltetrazole
5-(benzylthio)-1H-tetrazole (5B1HT)
5-(1H-tetrazol-1-yl)-1,2,4-triazole (T1)
5-(1H-tetrazol-1-yl)-2H-1,2,4-triazole (T2a, T2b)
(tetrazol-5-yl)acetic acid (TAA)
1-(tetrazol-5-yl)ethanol
5-phenyl-1H-tetrazole
5-phenyl-2H-tetrazole
5-ethyl-1H-tetrazole
5-ethyl-2H-tetrazole
5-hydroxy-1H-tetrazole
5-hydroxy-2H-tetrazole
5-nitro-1H-tetrazole
5-nitro-2H-tetrazole
5-amino-1H-tetrazole
5-amino-2H-tetrazole
5-carboxy-1H-tetrazole
5-carboxy-2H-tetrazole
1-benzyl-1H-tetrazole
1-vinyl-5-amino-1H-tetrazole
tris(5-aryl-1H-tetrazol-1-yl)methanes
2-dichloromethyl-5-aryl-2H-tetrazoles
1H-imidazole
1H-1,2,4-triazole
1H-tetrazole
5-aryl-NH-tetrazoles
Sodium 1-methyl-1H-tetrazole-5-thiolate
1-methyl-1H-tetrazole-5-thiol
this compound-5-carbohydrazide
this compound-5-carboxylic acid
1-(3-methoxyphenyl)-1H-tetrazol-5(4H)-one
1-(4-methoxyphenyl)-1H-tetrazol-5(4H)-one
1-(3-methoxyphenyl)-4-methyl-1H-tetrazol-5(4H)-one
1-(4-methoxyphenyl)-4-methyl-1H-tetrazol-5(4H)-one
Polymer Science and Macromolecular Engineering with 5 Vinyl 1h Tetrazole
Monomer Functionality of 5-Vinyl-1H-Tetrazole in Polymer Synthesis
This compound (VT) is a notable monomer in the synthesis of nitrogen-rich macromolecular compounds. mdpi.com Its structure, featuring a vinyl group attached to an electron-withdrawing tetrazole ring, makes it amenable to polymerization. researchgate.net This activation of the vinyl group allows for the creation of poly(5-vinyltetrazole) (PVT), a polymer with a high nitrogen content, which is of interest for energetic materials and medical applications. mdpi.comresearchgate.net
The tetrazole ring itself is a key functional component, being the most nitrogen-rich azole. mdpi.com The presence of this heterocyclic ring imparts unique physicochemical properties to the resulting polymers. researchgate.net However, the synthesis of highly purified this compound is crucial, as impurities can catalyze uncontrolled polymerization, leading to cross-linked and insoluble materials. mdpi.com Spontaneous polymerization can even occur in the monomer melt in the absence of an initiator. mdpi.com The thermal behavior of the monomer has been studied, with its melting point determined to be around 131.2 ± 0.5 °C, after which spontaneous, thermally initiated polymerization can occur. mdpi.com
Controlled Polymerization Strategies Utilizing this compound
To overcome the challenges of uncontrolled polymerization and to synthesize polymers with predictable molecular weights and structures, controlled polymerization techniques are employed. mdpi.comresearchgate.net
Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is a prominent technique for the controlled synthesis of polymers containing this compound units. mdpi.com This method allows for the creation of well-defined block copolymers. For instance, a block copolymer of N-vinylpyrrolidone and this compound, p(N-vinylpyrrolidone-b-vinyltetrazole), has been successfully synthesized using RAFT polymerization. mdpi.com In this process, a poly(N-vinylpyrrolidone) macro-RAFT agent was chain-extended with this compound. mdpi.com RAFT agents are chosen for their suitability in controlling the polymerization of both "more activated" monomers like this compound and "less activated" monomers. researchgate.net
A novel monomer, 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole (DVT), which shares structural similarities with vinyl-heterocycles, has also been polymerized in a controlled manner using RAFT. tandfonline.com Kinetic studies of this polymerization demonstrated pseudo-first-order kinetics, with the molecular weight of the polymer increasing linearly with monomer conversion while maintaining a low polydispersity, which are characteristic features of a controlled polymerization process. tandfonline.com
While RAFT is a key example, other controlled radical polymerization methods are also relevant. Atom Transfer Radical Polymerization (ATRP) has been used to prepare well-defined homo- and copolymers of acrylonitrile (B1666552), which can then be chemically modified to contain 5-vinyltetrazole units through a "click chemistry" type reaction. acs.org This post-polymerization modification approach provides an alternative route to well-defined tetrazole-containing polymers. acs.org
Anionic polymerization is another controlled technique, although it is typically suited for monomers with anion-stabilizing substituents like phenyl, cyano, or carbonyl groups. msu.edu While not directly applied to this compound in the provided context, it represents a fundamental controlled polymerization method.
Synthesis of Poly(5-vinyltetrazole) Homopolymers and Their Characterization
The synthesis of poly(5-vinyltetrazole) (PVT) homopolymers can be challenging. Uncontrolled polymerization in the bulk monomer melt often results in a cross-linked polymer that is insoluble. mdpi.com This spontaneous polymerization can be initiated thermally. mdpi.com
One successful approach to synthesizing PVT is through the polymer-analogous transformation of polyacrylonitrile (B21495). researchgate.net In this method, polyacrylonitrile is reacted with sodium azide (B81097) and ammonium (B1175870) chloride to convert the nitrile groups into tetrazole rings, yielding PVT. researchgate.net This reaction can achieve high conversion rates, up to 94-94.5%. researchgate.net Another route involves the dehydrochlorination of 5-(2-chloroethyl)tetrazole to produce the 5-vinyltetrazole monomer, which is then subjected to free radical polymerization to obtain a series of PVTs with different molecular weights. researchgate.net
The characterization of PVT homopolymers involves various analytical techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) are used to confirm the chemical structure of the polymer. mdpi.comresearchgate.netresearchgate.net Thermal properties are investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comresearchgate.net DSC studies on the monomer have shown that after melting, an exothermic event corresponding to polymerization occurs, and further heating leads to the degradation of the resulting poly(5-vinyltetrazole) at around 200 °C. mdpi.com The molecular weight and its distribution are determined by techniques such as Gel Permeation Chromatography (GPC). tandfonline.com
| Polymer | Synthesis Method | Characterization Techniques | Key Findings |
| Poly(5-vinyltetrazole) (PVT) | Polymer-analogous conversion of polyacrylonitrile | IR, ¹³C NMR, Thermal Analysis | High conversion of nitrile to tetrazole groups (up to 94.5%). researchgate.net |
| Poly(5-vinyltetrazole) (PVT) | Free radical polymerization of 5-vinyltetrazole | ¹H NMR, FTIR | Successful synthesis of PVT with varying molecular weights. researchgate.net |
| Poly(2-methyl-5-vinyl tetrazole) (PMVT) | Polymerization of acrylonitrile, tetrazolation to PVT, then methylation | IR, NMR, DSC, TGA | Characterized as an insensitive energetic binder. researchgate.net |
Copolymerization Strategies with Diverse Monomers for Tunable Properties
Copolymerization of this compound with other monomers is a versatile strategy to create materials with tailored properties. The resulting copolymers combine the characteristics of each monomeric unit.
For example, the copolymerization of this compound with N-vinylpyrrolidone has been achieved via RAFT polymerization to create block copolymers. mdpi.com Copolymers with methyl acrylate (B77674) have also been synthesized using benzoyl peroxide as an initiator. Another significant example is the copolymerization of 5-vinyltetrazole with acrylonitrile. researchgate.net The structure and properties of these copolymers have been compared with PVT homopolymers using IR and ¹³C NMR spectroscopy, as well as thermal analysis. researchgate.net
The synthesis of amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) and various vinyl esters has been demonstrated through RAFT polymerization, showcasing the versatility of this technique for creating block copolymers with distinct segments. mdpi.com Although this example does not directly involve this compound, it highlights a relevant strategy for creating block copolymers with tunable properties.
| Copolymer | Comonomers | Polymerization Method | Significance |
| p(N-vinylpyrrolidone-b-vinyltetrazole) | N-vinylpyrrolidone, this compound | RAFT Polymerization | Synthesis of a well-defined block copolymer. mdpi.com |
| Poly(5-vinyltetrazole-co-methyl acrylate) | This compound, Methyl acrylate | Free Radical Polymerization | Creation of a new copolymer with combined properties. |
| Poly(5-vinyltetrazole-co-acrylonitrile) | 5-vinyltetrazole, Acrylonitrile | Not specified | Allows for a range of tetrazole content in the final polymer. researchgate.net |
Polymer-Analogous Reactions for Functionalized Poly(tetrazoles)
Polymer-analogous reactions are chemical modifications of a pre-existing polymer to introduce new functional groups without altering the polymer backbone. This is a powerful tool for creating functionalized poly(tetrazoles).
A key example is the alkylation of poly(5-vinyltetrazole). researchgate.net PVT can be reacted with alkylating agents like dimethyl sulfate (B86663) or various alkyl halides to produce poly(N-alkyl-5-vinyltetrazole)s. researchgate.netenergetic-materials.org.cn This reaction can proceed to high conversion levels (up to 99.8%) and allows for the synthesis of a wide variety of N-substituted polyvinyltetrazoles. researchgate.net For instance, poly(N-methyl-5-vinyltetrazole) (PMVT) has been synthesized from PVT and dimethyl sulfate with a yield of up to 97.36%. energetic-materials.org.cn The properties of these N-alkylated polymers are often very similar to those of polymers synthesized directly from the corresponding N-alkyl-5-vinyltetrazole monomers. researchgate.net
The synthesis of PVT from polyacrylonitrile, as mentioned earlier, is also a prime example of a polymer-analogous reaction, where the nitrile side groups are converted into tetrazole rings. researchgate.netresearchgate.net
| Reaction | Starting Polymer | Reagents | Product | Significance |
| Alkylation | Poly(5-vinyltetrazole) | Dimethyl sulfate, Alkyl halides | Poly(N-alkyl-5-vinyltetrazole)s | Introduces N-substitution, modifying polymer properties. researchgate.net |
| Tetrazolation | Polyacrylonitrile | Sodium azide, Ammonium chloride | Poly(5-vinyltetrazole) | Efficient conversion of a commodity polymer to a high-nitrogen polymer. researchgate.net |
Development of Poly(5-vinyltetrazole)-Based Advanced Materials with Tailored Macromolecular Architectures
The synthesis of advanced materials from poly(5-vinyltetrazole) (PVT) with precisely controlled macromolecular architectures has enabled the development of polymers with tailored properties for specialized applications. By manipulating the polymer's structure at the molecular level, researchers can create materials with enhanced thermal stability, specific solubility and swelling characteristics, and high energy density. Key strategies involve the use of controlled polymerization techniques and post-polymerization modifications to create complex structures such as block copolymers, hydrogels, and nanoparticles.
Synthesis of Well-Defined (Co)polymers and Block Copolymers
Control over the molecular weight and architecture of PVT-based polymers is crucial for tailoring their final properties. While the direct polymerization of this compound can be challenging to control, significant success has been achieved through two primary methodologies: the post-polymerization modification of precursor polymers and controlled radical polymerization techniques.
Post-Polymerization Modification of Polyacrylonitrile (PAN)
A prevalent and effective method for synthesizing PVT is through the chemical modification of polyacrylonitrile (PAN). researchgate.net This process involves a [3+2] cycloaddition reaction, a type of "click chemistry," where the nitrile groups (-C≡N) along the PAN backbone are converted into tetrazole rings. acs.org The reaction is typically carried out using an azide source, such as sodium azide (NaN₃), in the presence of a catalyst or promoter like ammonium chloride (NH₄Cl) or zinc chloride (ZnCl₂). acs.orgresearchgate.net
Detailed research has shown that the extent of this conversion can be precisely controlled by adjusting reaction parameters, allowing for the synthesis of copolymers with a wide range of vinyltetrazole content. researchgate.netresearchgate.net For instance, studies on the conversion of PAN in dimethylformamide (DMF) show a direct correlation between the reaction temperature and the percentage of tetrazole groups incorporated into the polymer. researchgate.net This high degree of control enables the production of materials ranging from flexible, rubber-like polymers at low conversion rates to stiff, brittle materials at high conversion rates. tandfonline.com
| Cyclization Temperature (°C) | Tetrazole Content (mol%) | Tetrazolation Yield (%) | Resulting Polymer Properties |
|---|---|---|---|
| 60 | 18 | - | Good film formability and flexibility |
| 120 | up to 97.5 | up to 98.0 | Higher thermal stability |
Controlled Radical Polymerization
Advanced polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer another route to well-defined macromolecular architectures. aston.ac.ukrsc.orgrsc.org The RAFT process allows for the synthesis of polymers with predetermined molecular weights and low dispersity. This method is particularly valuable for creating block copolymers, where a PVT segment is chemically linked to another polymer block.
An example is the synthesis of amphiphilic block copolymers where a hydrophilic PVT block is combined with a hydrophobic block. Such structures can be achieved by first synthesizing a macro-RAFT agent from one monomer, which is then used to initiate the polymerization of the second monomer. mdpi.com This sequential approach provides excellent control over the length of each block, which is essential for applications involving self-assembly.
Poly(5-vinyltetrazole)-Based Hydrogels
The tetrazole ring imparts polyelectrolytic and hydrophilic properties to the polymer chain. The conversion of hydrophobic PAN into PVT results in polymers with significantly improved solubility and swellability in protic solvents like water and methanol. acs.org This characteristic is fundamental to the formation of hydrogels—three-dimensional polymer networks that can absorb and retain large amounts of water.
Research has demonstrated the synthesis of pH- and thermo-sensitive hydrogels by creating network polymers based on PVT. researchgate.net These are often amphiphilic networks formed by crosslinking PVT with other functional copolymers. The resulting hydrogels exhibit swelling behavior that is responsive to changes in environmental pH and temperature, making them suitable for applications in stimuli-responsive systems. researchgate.net The acidic nature of the N-H unsubstituted tetrazole rings allows these materials to function as acidic polyelectrolytes, driving their responsiveness. researchgate.net
| Polymer Components | Crosslinking Method | Key Properties | Potential Applications |
|---|---|---|---|
| Poly(5-vinyltetrazole) and N-vinylcaprolactam–2-(vinyloxyethoxy)methyloxirane copolymer | Formation of amphiphilic network paired polymers | Limited swelling in aqueous media; pH and thermal sensitivity | Stimuli-responsive materials, drug delivery systems |
| Tetrazole-containing polysaccharides and epoxy compounds | Reaction between tetrazole rings and epoxy groups | Formation of polyelectrolyte hydrogels | Biomaterials, absorbent materials |
Poly(5-vinyltetrazole) Nanoparticles
Tailored macromolecular architectures, particularly amphiphilic block copolymers containing PVT, can spontaneously self-assemble into nanoparticles in solution. mdpi.comnih.gov This process, often driven by Polymerization-Induced Self-Assembly (PISA), occurs when a soluble polymer block is chain-extended with a monomer that forms an insoluble block in the reaction medium. whiterose.ac.uk As the insoluble block grows, the copolymers aggregate to form various nanostructures, shielding the insoluble core from the solvent with the soluble corona.
The final morphology of these nanoparticles—which can be spherical micelles, worm-like structures, or vesicles—is dictated by the relative volume fractions of the hydrophilic (e.g., PVT) and hydrophobic blocks. whiterose.ac.uk By precisely controlling the block lengths during synthesis using techniques like RAFT, it is possible to target specific nanoparticle shapes. aston.ac.ukwhiterose.ac.uk These self-assembled nanostructures are of significant interest for applications in nanotechnology and materials science.
| Block Copolymer Composition (Example) | Relative Block Length (Hydrophilic:Hydrophobic) | Predicted Morphology |
|---|---|---|
| PVT-b-Polystyrene | Large hydrophilic block | Spherical Micelles |
| PVT-b-Polystyrene | Comparable block lengths | Worm-like Micelles / Cylinders |
| PVT-b-Polystyrene | Large hydrophobic block | Vesicles (Polymersomes) |
Applications in Energetic Materials
The high nitrogen content and thermal stability of the tetrazole ring make PVT and its derivatives highly valuable in the field of energetic materials. nih.govrsc.org These polymers are explored as high-energy-density materials that are often less sensitive to mechanical stimuli like impact and friction compared to traditional small-molecule explosives. researchgate.netrsc.org
| Material | Key Property | Decomposition Temperature | Application |
|---|---|---|---|
| Poly(5-vinyltetrazole) (PVT) | High nitrogen content, thermally stable rsc.org | ~260°C rsc.org | Energetic binder, gas generant tandfonline.comgoogle.com |
| Poly(2-methyl-5-vinyltetrazole) (PMVT) | Insensitive to impact and friction, positive heat of formation researchgate.net | - | Binder for propellants and plastic-bonded explosives researchgate.netdtic.mil |
Chemical Reactivity and Derivatization Studies of 5 Vinyl 1h Tetrazole
Reactions at the Vinyl Moiety for Diversification
The vinyl group in 5-vinyl-1H-tetrazole is activated by the electron-withdrawing tetrazole ring, influencing its reactivity.
Electrophilic and Nucleophilic Addition Reactions
While specific detailed studies on electrophilic and nucleophilic addition reactions to the vinyl moiety of this compound itself are not extensively detailed in the provided literature, its vinyl group is known to undergo polymerization. Upon heating, this compound can spontaneously polymerize, a process initiated by thermal activation. This polymerization can occur without an external initiator and, if uncontrolled, leads to cross-linked, insoluble polymers smolecule.commdpi.com. The vinyl group's double bond is also noted to be stable under conditions used for forming tetrazole rings, as seen with acrylonitrile (B1666552) yielding vinyl tetrazole without affecting the double bond acs.org.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Mizoroki-Heck)
The vinyl group of this compound derivatives, particularly N-substituted analogues like N-methyl-5-vinyltetrazoles, readily participates in palladium-catalyzed cross-coupling reactions. The Mizoroki-Heck reaction, a cornerstone of C-C bond formation, has been successfully employed to couple these vinyltetrazoles with aryl iodides in the presence of copper salts, yielding 5-styryltetrazoles mdpi.comresearchgate.netresearchgate.net. These reactions demonstrate the utility of the vinyl moiety for extending conjugation and introducing aryl substituents.
Table 1: Palladium-Catalyzed Mizoroki-Heck Coupling Reactions
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| N-methyl-5-vinyltetrazoles + Aryl iodides | Palladium catalyst, Copper salts | 5-Styryltetrazoles | mdpi.comresearchgate.netresearchgate.net |
Functionalization and Alkylation of the Tetrazole Ring Nitrogen Atoms
This compound features an acidic N-H proton on the tetrazole ring, which can be deprotonated and subsequently alkylated or otherwise functionalized mdpi.commdpi.com. Tetrazoles, in general, are known to undergo alkylation at their nitrogen atoms, leading to isomeric N-alkylated products. While specific detailed studies on the direct alkylation of the tetrazole ring nitrogens of the this compound monomer are referenced mdpi.com, much of the detailed work on alkylation has focused on polymer modifications or synthesis intermediates smolecule.comresearchgate.net. The presence of the N-H group also allows for hydrogen bonding, influencing its solid-state structure and intermolecular interactions mdpi.comacs.org.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry) with this compound
The vinyl group in this compound can potentially act as a dipolarophile in 1,3-dipolar cycloaddition reactions, a key transformation in click chemistry smolecule.comorganic-chemistry.org. While tetrazoles are often the products of click chemistry (e.g., from azide-nitrile cycloadditions) acs.orgacs.orgthieme-connect.comresearchgate.net, the alkene functionality of the vinyl group allows it to participate as a reactive partner in such cycloaddition reactions, enabling the synthesis of more complex heterocyclic structures.
Mechanistic Studies of this compound Transformations and Decomposition Pathways
Studies have investigated the molecular structure, stability, and reactional properties of this compound mdpi.com. Differential Scanning Calorimetry (DSC) reveals a melting point of approximately 131.2 ± 0.5 °C, above which spontaneous polymerization can occur smolecule.commdpi.com. Quantum chemical calculations have been employed to understand its electronic structure, including HOMO and LUMO orbital energies, which provide insights into its reactivity mdpi.comresearchgate.net. In the solid state, molecules of this compound form infinite chains through N-H···N hydrogen bonds mdpi.com. Mechanistic studies related to its synthesis and the transformations of related tetrazole compounds, including photochemical decomposition pathways of other tetrazoles, provide a broader understanding of the potential reactivity and stability of this class of compounds acs.orgcolab.ws.
Applications in Advanced Materials Science, Catalysis, and Coordination Chemistry
Role in Nitrogen-Rich Functional Materials Development
5-vinyl-1H-tetrazole is a key monomer for synthesizing nitrogen-rich macromolecular compounds, specifically poly-5-vinyltetrazoles mdpi.comdntb.gov.uaresearchgate.net. The tetrazole moiety itself boasts a high nitrogen content, approximately 80%, which is a critical characteristic for developing advanced functional materials researchgate.net. These polymers are recognized for their unique physicochemical properties and operational characteristics, making them promising for applications requiring high energy density or specific biological interactions mdpi.comresearchgate.net. The synthesis of stable, non-polymerizing this compound is crucial for its effective use in creating these advanced materials, as impurities can catalyze uncontrolled polymerization mdpi.com.
Integration as a Building Block in High-Energy Materials Research
The inherent high nitrogen content and the energetic nature of the tetrazole ring make this compound a valuable component in the field of high-energy materials researchgate.netresearchgate.netresearchgate.net. Tetrazole derivatives are known for their energetic character and thermal stability, leading to their use in gas generators and as energetic polymers researchgate.netuni-muenchen.de. While specific detonation parameters for this compound itself are not detailed in the provided snippets, its structural features suggest potential for energy-intensive applications. Research into tetrazole-containing polymers highlights their suitability as binders in energetic compositions due to their high nitrogen content and energetic properties uni-muenchen.de.
Use as a Monomer for High-Performance Polymeric Materials
The presence of an activated vinyl group in this compound, influenced by the electron-withdrawing tetrazole ring, makes it an effective monomer for polymer synthesis mdpi.comresearchgate.net. This capability is leveraged to create polymers with tailored properties for demanding applications.
Polymers for Energy-Intensive Systems
Polyvinyltetrazoles derived from this compound are considered promising as a high-molecular basis for binding energy-intensive systems mdpi.comresearchgate.net. Their high nitrogen content contributes to their energetic potential, making them suitable for applications where energy release is a key requirement researchgate.netuni-muenchen.de.
Application as a Crosslinking Agent in Elastomer Production
This compound serves as a crosslinking agent in the production of elastomers lookchem.com. This function is vital for creating durable and flexible materials used across various industries, enhancing the mechanical properties of rubber products lookchem.com.
Role in Polymer Stabilization
The compound also functions as a stabilizer in polymer production, contributing to the enhanced stability and performance of polymer-based products lookchem.com. This role improves the longevity and reliability of materials that incorporate it.
Coordination Chemistry: Ligand Design and Metal-Organic Frameworks (MOFs)
Tetrazoles, including derivatives like this compound, play a significant role in coordination chemistry as ligands researchgate.netthieme-connect.com. The nitrogen atoms within the tetrazole ring can coordinate with metal ions, enabling the design of novel coordination complexes and metal-organic frameworks (MOFs) researchgate.netthieme-connect.com. While specific MOFs incorporating this compound are not detailed in the provided search results, the general utility of tetrazoles in this area suggests potential for its use in constructing frameworks with unique structural and functional properties.
Q & A
Q. What challenges arise when scaling up synthesis from laboratory to industrial production, and how can continuous flow technology address these?
- Answer :
- Heat dissipation : Continuous flow reactors mitigate exothermic risks via enhanced surface-area-to-volume ratios .
- Reproducibility : Automated systems standardize mixing and temperature control, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
